
Phenyl ethylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl ethylphosphonate is an organophosphorus compound characterized by the presence of a phenyl group attached to an ethylphosphonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenyl ethylphosphonate can be synthesized through various methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate. For this compound, the reaction typically involves the use of phenylphosphonic dichloride and ethyl alcohol under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and reactant concentrations, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents can further optimize the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Phenyl ethylphosphonate undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding phosphonic acid derivative.
Reduction: Reduction reactions can modify the phosphonate group, potentially leading to the formation of phosphine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates .
Wissenschaftliche Forschungsanwendungen
Phenyl ethylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: this compound derivatives have been studied for their potential as enzyme inhibitors and as tools for studying biochemical pathways.
Medicine: Some derivatives of this compound exhibit biological activity and are being explored for their potential therapeutic applications, including as antiviral and anticancer agents.
Industry: It is used in the production of flame retardants, plasticizers, and corrosion inhibitors.
Wirkmechanismus
The mechanism by which phenyl ethylphosphonate exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved can vary, but often include key enzymes and receptors in biological systems .
Vergleich Mit ähnlichen Verbindungen
Phenyl ethylphosphonate can be compared with other similar compounds such as:
- Phenyl methylphosphonate
- Phenyl propylphosphonate
- Ethyl methylphosphonate
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its balance of hydrophobic (phenyl group) and hydrophilic (phosphonate group) properties makes it particularly versatile in various applications .
Eigenschaften
CAS-Nummer |
20442-54-0 |
|---|---|
Molekularformel |
C8H10O3P- |
Molekulargewicht |
185.14 g/mol |
IUPAC-Name |
ethyl(phenoxy)phosphinate |
InChI |
InChI=1S/C8H11O3P/c1-2-12(9,10)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,9,10)/p-1 |
InChI-Schlüssel |
WSNWZEATKHLKSP-UHFFFAOYSA-M |
Kanonische SMILES |
CCP(=O)([O-])OC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


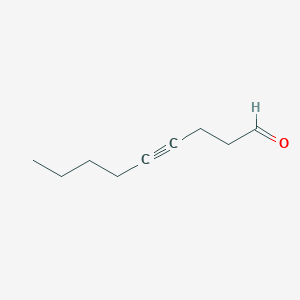
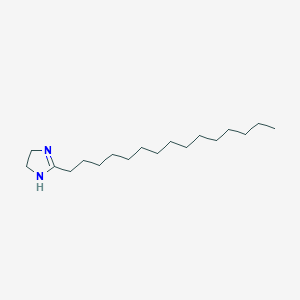
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14711810.png)
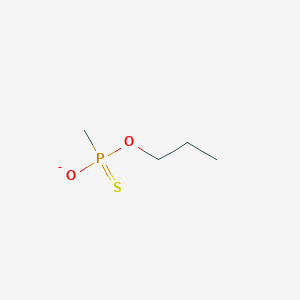


![3-Ethenyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14711835.png)
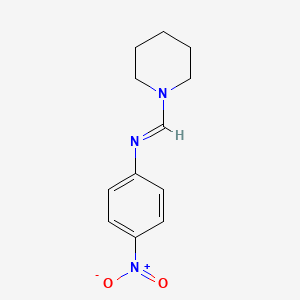
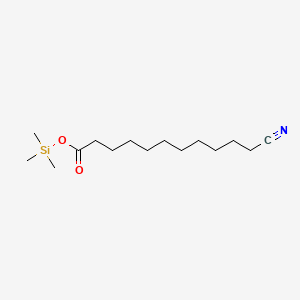

![2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal](/img/structure/B14711855.png)



